molecular formula C16H12O4 B11848890 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one CAS No. 65625-34-5

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11848890
CAS No.: 65625-34-5
M. Wt: 268.26 g/mol
InChI Key: IDNRUSTZBHNIHZ-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its chromen-4-one structure, which is a fusion of a benzene ring with a dihydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes. One common method is the Claisen-Schmidt condensation, followed by cyclization to form the chromen-4-one structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
  • 5,7-Dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Uniqueness

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its methoxy group at the third position and the phenyl group at the second position contribute to its unique chemical reactivity and biological properties .

Properties

CAS No.

65625-34-5

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-hydroxy-3-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C16H12O4/c1-19-16-14(18)12-8-7-11(17)9-13(12)20-15(16)10-5-3-2-4-6-10/h2-9,17H,1H3

InChI Key

IDNRUSTZBHNIHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

Origin of Product

United States

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